molecular formula C10H10FN B7867371 2-(2-Fluorophenyl)-2-methylpropanenitrile

2-(2-Fluorophenyl)-2-methylpropanenitrile

Cat. No.: B7867371
M. Wt: 163.19 g/mol
InChI Key: QZCCOHXKEJLCGX-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-2-methylpropanenitrile (CAS 913720-00-0) is a fluorinated nitrile building block of interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular weight of 163.19 g/mol and the formula C₁₀H₁₀FN, serves as a key synthetic intermediate . Its structure, featuring a nitrile group and a fluorinated phenyl ring, makes it a valuable precursor for the development of more complex molecules. Compounds with the 2-fluorophenyl-2-methylpropanenitrile scaffold are investigated as modulators of biological targets such as AMPA receptors and Liver X Receptors (LXR) . Research into these areas has potential implications for developing therapies for neurological conditions, metabolic diseases, and atherosclerosis . This product is provided for research and development purposes. It is not intended for diagnostic or therapeutic use. Please refer to the Material Safety Data Sheet (MSDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluorophenyl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCCOHXKEJLCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Pathways Involving 2 2 Fluorophenyl 2 Methylpropanenitrile

Reactivity of the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. libretexts.org This inherent electrophilicity allows it to undergo a variety of transformations, including hydrolysis, reduction, and nucleophilic addition.

Hydrolysis Pathways to Carboxylic Acids

The conversion of nitriles to carboxylic acids is a fundamental transformation that can be achieved under either acidic or basic conditions. libretexts.org In both instances, the reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid. chemistrysteps.comjove.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the activated carbon. libretexts.orgjove.com A series of proton transfers leads to the formation of an imidic acid, a tautomer of an amide. chemistrysteps.com The imidic acid rapidly tautomerizes to the more stable amide. chemistrysteps.com Continued heating in the acidic solution then facilitates the hydrolysis of the amide to the carboxylic acid and an ammonium (B1175870) ion. jove.combyjus.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon as a potent nucleophile. libretexts.org This addition forms an intermediate with a negative charge on the nitrogen, which is then protonated by water to yield an imidic acid. libretexts.orgchemistrysteps.com Tautomerization of the imidic acid produces an amide. chemistrysteps.com The amide then undergoes further hydrolysis in the basic solution to yield a carboxylate salt. jove.com To obtain the final carboxylic acid, an acidic workup is required to protonate the carboxylate. youtube.com

Table 1: Comparison of Hydrolysis Pathways for 2-(2-Fluorophenyl)-2-methylpropanenitrile

Feature Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis
Catalyst Strong acid (e.g., HCl, H₂SO₄) numberanalytics.com Strong base (e.g., NaOH) numberanalytics.com
Initial Step Protonation of the nitrile nitrogen libretexts.org Nucleophilic attack by hydroxide ion libretexts.org
Key Intermediate Protonated amide libretexts.org Amide, Carboxylate salt jove.com
Final Product 2-(2-Fluorophenyl)-2-methylpropanoic acid and ammonium salt byjus.com Sodium 2-(2-fluorophenyl)-2-methylpropanoate (requires subsequent acidification to yield the carboxylic acid) chemguide.co.uk

Reduction Mechanisms to Amines and Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. chemistrysteps.com

Reduction to Primary Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing nitriles to primary amines. libretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile, breaking one of the C-N pi bonds and forming an imine anion intermediate. libretexts.orgchemistrysteps.com This intermediate undergoes a second hydride addition to form a dianion. libretexts.org Subsequent workup with water protonates the dianion to yield the primary amine, 2-(2-fluorophenyl)-2-methylpropan-1-amine. chemistrysteps.comyoutube.com

Reduction to Aldehydes: A partial reduction to an aldehyde can be achieved using a less reactive, bulkier reducing agent like diisobutylaluminum hydride (DIBAL-H). chemistrysteps.comcommonorganicchemistry.com The reaction is typically conducted at low temperatures (e.g., -78 °C) to prevent over-reduction. chemistrysteps.com DIBAL-H adds a single hydride equivalent to the nitrile carbon, forming an aluminum-imine intermediate. wikipedia.orgmasterorganicchemistry.com The bulky nature of DIBAL-H prevents a second hydride addition. chemistrysteps.com An aqueous workup then hydrolyzes the imine intermediate to furnish the corresponding aldehyde, 2-(2-fluorophenyl)-2-methylpropanal. chemistrysteps.comwikipedia.org

Table 2: Reduction Reactions of this compound

Product Reagent Key Features of Mechanism
Primary Amine Lithium aluminum hydride (LiAlH₄) youtube.com Two successive additions of hydride ions. libretexts.org
Aldehyde Diisobutylaluminum hydride (DIBAL-H) commonorganicchemistry.com Single hydride addition at low temperature, followed by hydrolysis of the imine intermediate. chemistrysteps.comchemistrysteps.com

Nucleophilic Addition Reactions at the Nitrile Carbon

The electrophilic carbon of the nitrile group is susceptible to attack by various carbon-based nucleophiles, such as Grignard reagents. doubtnut.com This reaction provides a valuable route for the synthesis of ketones.

The reaction of this compound with a Grignard reagent (R-MgX) involves the nucleophilic addition of the organometallic reagent to the nitrile carbon. chemistrysteps.com This forms a new carbon-carbon bond and results in an intermediate magnesium salt of an imine anion. masterorganicchemistry.com The reaction stops at this stage because the negatively charged imine intermediate is resistant to a second addition. chemistrysteps.com Subsequent hydrolysis of this intermediate, typically with aqueous acid, converts the imine into a ketone. masterorganicchemistry.comjove.com

Transformations Involving the Fluorophenyl Moiety

The fluorophenyl group of this compound can also participate in chemical transformations, primarily through nucleophilic aromatic substitution and other functionalization reactions.

Nucleophilic Aromatic Substitution Processes

Aromatic rings are generally nucleophilic; however, the presence of electron-withdrawing substituents can render them susceptible to nucleophilic attack. libretexts.orgwikipedia.org This process is known as nucleophilic aromatic substitution (SNAr).

The SNAr mechanism involves a two-step addition-elimination process. libretexts.org A nucleophile attacks the aromatic ring at the carbon bearing the leaving group (in this case, fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

For SNAr to occur, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org In the case of this compound, the nitrile group itself is electron-withdrawing, but its effect may not be sufficient to strongly activate the ring for SNAr with a wide range of nucleophiles under standard conditions. The reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. libretexts.org This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of the highly electronegative fluorine atom. libretexts.orgyoutube.com

Aromatic Functionalization Reactions

Beyond SNAr, the fluorophenyl ring can be modified through other functionalization reactions. These methods can introduce new substituents onto the aromatic ring.

One approach is electrophilic aromatic substitution, a fundamental reaction where an electrophile replaces a hydrogen atom on the aromatic ring. fiveable.me The fluorine atom and the 2-methylpropanenitrile group on the ring will direct incoming electrophiles to specific positions. Another strategy involves the conversion of aryl halides into functionalized aryl- or heteroarylmagnesium reagents, which can then react with electrophiles like N-fluorobenzenesulfonimide (NFSI) to introduce additional fluorine atoms. organic-chemistry.org Furthermore, modern methods using organic photoredox catalysis are enabling the nucleophilic defluorination of even unactivated fluoroarenes, expanding the scope of possible transformations. nih.govnih.gov

Intramolecular Rearrangements and Cyclization Reactions

A comprehensive review of scientific literature and chemical databases indicates a notable absence of documented intramolecular rearrangement or cyclization reactions specifically involving this compound as the starting material. This suggests that the compound is either stable under a wide range of conditions or, more likely, it is primarily utilized as a synthetic intermediate where the nitrile or the fluorophenyl group undergoes intermolecular reactions rather than internal transformations.

While the broader class of aryl nitriles can participate in cyclization reactions, these typically require additional functional groups within the molecule that can act as internal nucleophiles or electrophiles to facilitate ring formation. For instance, the presence of an amino group on the alkyl chain, as seen in 2-amino-2-alkyl(aryl)propanenitriles, allows for their use as precursors in the synthesis of five-membered heterocycles like imidazoles and oxazoles. arkat-usa.orgresearchgate.net In these cases, the amino group can react intramolecularly with the nitrile. However, this compound lacks such a suitably positioned reactive group for intramolecular cyclization under standard conditions.

Similarly, documented intramolecular cyclizations of aryl compounds often involve different functionalities. For example, N-aryl acrylamides can undergo photoredox-catalyzed cyclization to form oxindoles, and 2-aryl indoles can participate in cascade cyclizations. nih.govmdpi.com These reactions, however, are specific to the amide and indole (B1671886) structures, respectively, and are not directly applicable to the chemical profile of this compound.

Rearrangement reactions such as the Favorskii, Bamberger, or Overman rearrangements are well-established for specific classes of organic compounds, but none of the reviewed literature indicates that 2-aryl-2-methylpropanenitriles, including the 2-fluorophenyl derivative, are typical substrates for these transformations. wiley-vch.deresearchgate.net

Applications and Derivatization in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate

The inherent structural features of 2-(2-Fluorophenyl)-2-methylpropanenitrile position it as a crucial starting material for the assembly of intricate molecular frameworks. The presence of the fluorinated phenyl ring and the reactive nitrile group provides chemists with a powerful toolkit for the construction of complex organic molecules.

Building Block for Complex Polycyclic Systems

While direct, specific examples of the use of this compound in the synthesis of complex polycyclic systems are not extensively documented in readily available literature, its structural motifs are analogous to precursors used in various cycloaddition reactions. For instance, nitriles are known to participate in [2+2+2] cycloaddition reactions to form highly substituted benzene (B151609) and pyridine (B92270) derivatives. These reactions are exceptionally atom-efficient, creating several carbon-carbon bonds in a single step and tolerating a wide range of functional groups.

Furthermore, the nitrile group can be a precursor to functionalities that readily engage in cyclization cascades. For example, its derivatives can participate in [3+2] cycloaddition reactions to construct functionalized polyheterocyclic compounds. mdpi.com The development of methods for the synthesis of fused polyheterocyclic compounds is a significant area of research due to the prevalence of these scaffolds in biologically active molecules. mdpi.com

Precursor for Advanced Molecular Architectures in Chemical Research

The utility of this compound as a precursor extends to the synthesis of advanced molecular architectures, particularly in the realms of medicinal chemistry and materials science. Fluorinated organic compounds are of increasing interest in the pharmaceutical and agrochemical industries, with approximately 30% of drugs and 50% of crop protection products under development containing fluorine. biesterfeld.no The fluorine atom can enhance a molecule's metabolic stability, binding affinity, and lipophilicity.

This compound serves as a valuable starting point for the synthesis of fluorinated heterocyclic compounds, which are prominent in a vast number of FDA-approved drugs. mdpi.come-bookshelf.de For example, the core structure is similar to building blocks used in the synthesis of imidazole-based LXRβ agonists. The strategic introduction of fluorine can lead to lower clearance rates and improved metabolic stability of drug candidates. mdpi.com

Functionalization and Derivatization Reactions of the Core Structure

The chemical reactivity of this compound is dominated by the transformations of the nitrile group and the potential for substitution on the fluorophenyl ring. These reactions allow for the introduction of diverse functionalities, further expanding its synthetic utility.

Selective Modification of the Nitrile Group for Diverse Functionalities

The nitrile group is a versatile functional handle that can be selectively transformed into a variety of other important chemical moieties.

Hydrolysis to Amides and Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction proceeds through a primary amide intermediate, which can be isolated under controlled conditions, or the reaction can be driven to completion to yield the corresponding carboxylic acid. lumenlearning.compressbooks.pubchegg.com This transformation is a fundamental method for introducing a carboxylic acid group, a key component of many biologically active molecules. masterorganicchemistry.com

Reagents and ConditionsProduct
H3O+, H2O, heat2-(2-Fluorophenyl)-2-methylpropanoic acid
H2O, H2O2, base2-(2-Fluorophenyl)-2-methylpropanamide

Reduction to Primary Amines: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com This reaction provides a direct route to primary amines, which are essential building blocks in organic synthesis and are found in a wide range of pharmaceuticals. organic-chemistry.orgyoutube.com Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for this transformation. youtube.com

ReagentProduct
1. LiAlH₄, 2. H₂O(2-(2-Fluorophenyl)-2-methylpropyl)amine

Aryl Ring Functionalization for Substituted Derivatives

The fluorophenyl ring of this compound is amenable to functionalization, allowing for the introduction of additional substituents that can modulate the molecule's properties. One powerful technique for achieving this is ortho-lithiation, also known as directed ortho-metalation. In this reaction, a strong base like an organolithium reagent is used to deprotonate the position ortho to a directing group. The fluorine atom can act as a weak directing group, and other functional groups can be introduced to direct the lithiation to a specific position. rsc.org This method allows for the regioselective introduction of a wide range of electrophiles, leading to a variety of substituted derivatives.

Stereoselective Synthesis and Chiral Induction

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. While this compound itself is achiral, its derivatives can be chiral, and its synthesis can be a key step in a stereoselective sequence.

Recent advances in catalysis have enabled the enantioselective synthesis of chiral nitriles. nih.gov For instance, copper-catalyzed radical relay reactions have been developed for the enantioselective cyanation of benzylic C-H bonds, achieving high enantiomeric excess. nih.gov While not directly applied to the synthesis of this compound in the cited literature, these methods highlight the potential for creating chiral analogs. The development of synthetic routes to axially chiral nitriles is also an active area of research, with applications in organic materials and agrochemicals. nih.gov

The field of stereoselective synthesis is constantly evolving, and the development of new methods for chiral induction could be applied to the synthesis of chiral derivatives of this compound, further expanding its utility as a building block for complex, enantiomerically pure molecules.

Enantioselective Approaches to Chiral Analogues

The synthesis of enantiomerically pure or enriched analogues of this compound is of significant interest, as stereochemistry often governs biological activity. While direct asymmetric synthesis of the parent compound is challenging due to the quaternary stereocenter, several strategies can be envisioned based on established methodologies for related structures.

One viable approach involves the enantioselective synthesis of chiral precursors, which can then be converted to the desired nitrile. For instance, the synthesis of chiral α-fluorinated carboxylic acids has been achieved through kinetic resolution, providing a pathway to enantiomerically enriched building blocks. mdpi.com A similar strategy could be adapted to produce chiral 2-(2-fluorophenyl)-2-fluoropropanoic acid, which could then be transformed into the corresponding nitrile.

Furthermore, catalytic asymmetric methods for the synthesis of compounds with fluoro- or trifluoromethyl-substituted stereogenic centers are emerging. nih.gov These methods, often employing chiral metal complexes, could potentially be adapted for the asymmetric construction of the quaternary carbon center in analogues of this compound. For example, the use of chiral Ni(II) complexes has proven effective in the asymmetric synthesis of fluorinated amino acids, demonstrating the potential of this approach for creating stereodefined fluorinated compounds. beilstein-journals.org

Another promising strategy is the catalytic asymmetric Corey-Chaykovsky epoxidation of ketones, which can produce 2,2-disubstituted terminal epoxides with high enantioselectivity. nih.gov A subsequent ring-opening reaction of a chiral epoxide precursor could furnish a chiral intermediate amenable to conversion into the target nitrile.

Kinetic Resolution of Racemic Mixtures

Kinetic resolution offers a powerful method for separating racemic mixtures of this compound or its derivatives. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high enantiomeric excess.

Enzymatic kinetic resolution is a particularly attractive method due to the high selectivity and mild reaction conditions offered by enzymes such as lipases and esterases. mdpi.comnih.govresearchgate.net For instance, the hydrolase-catalyzed kinetic resolution of racemic 3-arylcarboxylic acid esters has been shown to produce (S)-carboxylic acids and unreacted (R)-esters with high yields and enantiomeric purity. mdpi.com A similar enzymatic hydrolysis or esterification of a racemic precursor to this compound could be a viable route to its chiral analogues. The success of such a resolution is often dependent on the choice of enzyme, solvent, and acyl donor. nih.gov

Dynamic kinetic resolution (DKR) is an even more efficient variation where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. nih.gov A DKR-based transfer hydrogenation of racemic 2-substituted quinolines has been demonstrated, yielding chiral tetrahydroquinolines with excellent stereoselectivities. nih.gov This principle could be applied to a suitable precursor of this compound, combining a kinetic resolution step with in situ racemization to maximize the yield of the desired enantiomer.

Palladium-catalyzed kinetic resolution is another powerful tool. For example, the silaborative C-C cleavage of racemic 1-alkyl-2-methylenecyclopropanes using a chiral phosphoramidite (B1245037) ligand has been shown to proceed with high enantioselectivity. nih.gov The development of a similar palladium-catalyzed process for a derivative of this compound could provide an effective means of obtaining enantiomerically enriched material.

Asymmetric Catalysis in Derivatization

Asymmetric catalysis provides a direct and efficient route to chiral derivatives from prochiral precursors related to this compound. A wide array of chiral catalysts, including metal complexes and organocatalysts, can be employed to control the stereochemical outcome of a reaction. mdpi.comnih.gov

For instance, chiral cobalt(II) porphyrin complexes have demonstrated exceptional selectivity in cyclopropanation reactions, a testament to the power of chiral metal catalysts in controlling stereochemistry. nih.gov While not a direct derivatization of the nitrile itself, the principles of using chiral transition metal catalysts can be applied to reactions of precursors or derivatives of this compound.

The asymmetric Friedel-Crafts reaction is a powerful C-C bond-forming reaction that can be catalyzed by chiral Lewis acids or Brønsted acids to produce enantiomerically enriched products. mdpi.com A prochiral precursor containing the 2-fluorophenyl moiety could potentially undergo an asymmetric Friedel-Crafts alkylation to install the chiral quaternary center.

Furthermore, asymmetric hydrogenation or transfer hydrogenation using chiral ruthenium, rhodium, or iridium catalysts is a well-established method for the synthesis of chiral alcohols and amines. nih.govnih.gov A ketone or imine precursor to a derivative of this compound could be stereoselectively reduced to the corresponding chiral alcohol or amine.

The following table summarizes selected asymmetric catalytic approaches and their potential applicability to the derivatization of this compound precursors.

Catalytic ApproachCatalyst TypePotential ApplicationRef.
Asymmetric CyclopropanationChiral Cobalt(II) PorphyrinsSynthesis of chiral cyclopropyl (B3062369) derivatives nih.gov
Asymmetric Friedel-Crafts AlkylationChiral Phosphoric AcidsEnantioselective formation of quaternary carbon centers mdpi.com
Asymmetric HydrogenationChiral Ru, Rh, Ir ComplexesStereoselective reduction of ketone/imine precursors nih.govnih.gov
Asymmetric EpoxidationChiral La-Li-BINOL ComplexSynthesis of chiral epoxide precursors nih.gov

Integration into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials, offer a highly efficient and atom-economical approach to complex molecule synthesis. nih.govnih.gov Integrating this compound or its derivatives into MCRs would provide rapid access to diverse molecular scaffolds.

While there are no specific reports of this compound in MCRs, its functional groups suggest potential for participation in several known MCRs. The nitrile group, for example, is a key component in Strecker and Ugi reactions, which are used to synthesize α-amino acids and α-acylamino carboxamides, respectively. nih.gov A derivative of this compound where the nitrile group is transformed into an isocyanide could be a valuable component in isocyanide-based MCRs like the Passerini and Ugi reactions. nih.gov

The aromatic ring of this compound could also participate in MCRs. For example, in a Povarov reaction, an aniline (B41778), an aldehyde, and an activated alkene react to form a tetrahydroquinoline. nih.gov A derivative of this compound containing an aniline moiety could be a substrate for this type of transformation.

The development of novel MCRs involving this compound or its derivatives could be a fruitful area of research, potentially leading to the rapid discovery of new bioactive compounds. The following table outlines potential MCRs where derivatives of this compound could be utilized.

Multicomponent ReactionKey Functional Group on DerivativePotential Product ScaffoldRef.
Ugi ReactionIsocyanideα-Acylamino carboxamides nih.gov
Passerini ReactionIsocyanideα-Acyloxy carboxamides nih.gov
Strecker ReactionAldehyde/Ketone and Amineα-Amino nitriles nih.gov
Povarov ReactionAnilineTetrahydroquinolines nih.gov

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides information about the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

One-Dimensional NMR: ¹H, ¹³C, and ¹⁹F NMR for Chemical Environment Assessment

One-dimensional NMR spectra provide fundamental information about the different types of atoms in a molecule.

¹H NMR: The proton NMR spectrum of 2-(2-fluorophenyl)-2-methylpropanenitrile would be expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons on the fluorophenyl ring would appear as a complex multiplet pattern in the downfield region (typically 7.0-8.0 ppm) due to proton-proton and proton-fluorine couplings. The six protons of the two equivalent methyl groups would appear as a singlet in the upfield region (typically 1.5-2.0 ppm), as they are attached to a quaternary carbon and have no adjacent protons to couple with.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. msu.edu Due to the presence of the fluorine atom, the signals for the carbons in the fluorophenyl ring would exhibit C-F coupling, which can help in their assignment. nih.gov The spectrum would show signals for the quaternary carbon attached to the methyl and phenyl groups, the nitrile carbon, and the carbons of the aromatic ring. The nitrile carbon typically appears in the 115-125 ppm range. msu.eduyoutube.com The quaternary carbon would likely be in the 30-50 ppm range, while the aromatic carbons would be found between 110-165 ppm, with the carbon directly bonded to the fluorine atom showing a large C-F coupling constant. nih.govyoutube.com

¹⁹F NMR: As an organofluorine compound, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. libretexts.orgnih.gov It would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. ebi.ac.uksigmaaldrich.comresearchgate.net Furthermore, the coupling of the fluorine atom to adjacent protons (³JHF) and carbons (JCF) can be observed in the ¹H and ¹³C NMR spectra, respectively, which aids in the complete structural assignment. nih.govresearchgate.net

Predicted ¹H and ¹³C NMR Data Note: The following are predicted chemical shift ranges based on standard values and similar structures. Actual experimental values may vary.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Methyl (CH₃)1.7 (s, 6H)~25
Quaternary C-~40
Nitrile (CN)-~120
Aromatic CH7.1 - 7.6 (m, 4H)~115-135
Aromatic C-F-~160 (d, ¹JCF)
Aromatic C-C(CH₃)₂CN-~130 (d, ²JCF)

Two-Dimensional NMR: COSY, HSQC, HMBC, and NOESY for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei. mdpi.comuobasrah.edu.iq

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. libretexts.orgmiamioh.edu For this compound, this would be particularly useful in assigning the aromatic protons by revealing their through-bond coupling network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is crucial for identifying the quaternary carbon and the nitrile carbon, as they have no attached protons. For instance, correlations would be expected from the methyl protons to the quaternary carbon and the adjacent aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, which helps in determining the stereochemistry and conformation of the molecule. For this compound, NOESY could show correlations between the methyl protons and the ortho-proton on the fluorophenyl ring, confirming their spatial proximity.

Advanced NMR Techniques for Complex Mixture Analysis

In cases where this compound is part of a complex mixture, such as in reaction monitoring or metabolomic studies, advanced NMR techniques are employed. Techniques like Diffusion Ordered Spectroscopy (DOSY) can separate the signals of different components based on their diffusion rates, allowing for the identification of the target compound in the mixture. Furthermore, quantitative NMR (qNMR) can be used to determine the concentration of the compound with high accuracy. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound (C₁₀H₁₀FN), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion) and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. For this compound, common fragmentation pathways would likely involve the loss of a methyl group (•CH₃), the nitrile group (•CN), or the entire isopropylnitrile group. The fragmentation of the fluorophenyl ring could also occur. Analysis of these fragmentation pathways provides unambiguous confirmation of the connectivity of the different parts of the molecule. libretexts.org

Hyphenated Techniques: GC-MS and HPLC-MS for Purity and Identity

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are powerful tools for the analysis of complex mixtures and the unambiguous identification of chemical compounds. For "this compound," Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are indispensable for verifying both purity and molecular identity.

GC-MS combines the separation capability of gas chromatography with the detection power of mass spectrometry. nih.gov The sample is first vaporized and separated based on its volatility and interaction with a stationary phase within a capillary column. mdpi.com As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides a unique mass spectrum that serves as a molecular fingerprint, allowing for the confirmation of the molecular weight of "this compound." The fragmentation pattern observed in the mass spectrum offers further structural confirmation. This approach is highly sensitive and effective for assessing the purity of volatile compounds. nih.gov Alternative analytical approaches may be considered to address any limitations of GC-MS analysis. nist.gov

HPLC-MS operates on a similar principle but utilizes liquid chromatography for separation, making it suitable for a broader range of compounds, including those that are not sufficiently volatile for GC. A common setup for related aromatic nitriles involves using a C18 reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and water. The high-performance liquid chromatograph separates the target compound from non-volatile impurities and byproducts. The eluent is then introduced into the mass spectrometer, which confirms the molecular weight of the parent compound, providing definitive evidence of its identity and a precise measure of its purity.

Table 1: Representative GC-MS Parameters for Analysis

Parameter Value/Condition
GC System Gas chromatograph with autosampler
Column SH-Rxi-5Sil MS (or equivalent 5% Phenyl Polysiloxane), 30 m x 0.25 mm x 0.25 µm
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium, 1.0 - 1.7 mL/min constant flow
Oven Program Initial 50°C (1 min), ramp at 25°C/min to 125°C, then ramp at 10°C/min to 300°C (hold 15 min) nih.gov
MS Detector Quadrupole or Time-of-Flight (TOF)
Ionization Mode Electron Impact (EI), 70 eV

| Mass Range | 40-500 amu |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present within a molecule. It operates by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range.

For "this compound," the most diagnostic absorption band is that of the nitrile (C≡N) group. This functional group exhibits a sharp and intense stretching vibration in a relatively clean region of the spectrum, typically around 2250 cm⁻¹. The presence of a strong peak in this region is a clear indicator of the nitrile functionality.

Table 2: Key Infrared Absorption Bands for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹) Intensity
Aromatic C-H stretch 3010 - 3100 Medium
Alkyl C-H stretch 2845 - 2975 Medium-Strong
Nitrile C≡N stretch ~2250 Strong, Sharp
Aromatic C=C stretch 1450 - 1600 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. This technique is particularly useful for analyzing compounds containing chromophores—parts of a molecule that absorb light—such as aromatic rings and other conjugated systems.

In "this compound," the primary chromophore is the 2-fluorophenyl group. The aromatic ring contains π electrons that can undergo π → π* electronic transitions upon absorbing UV radiation. The presence of substituents on the benzene (B151609) ring influences the exact wavelength of maximum absorbance (λmax). The fluorine atom, acting as a substituent, can cause a shift in the absorption bands compared to unsubstituted benzene. researchgate.net The resulting UV-Vis spectrum provides information about the electronic structure of the aromatic system. While the nitrile group itself has a weak n → π* transition at a shorter wavelength, its main electronic influence is through its interaction with the aromatic ring.

Chromatographic Techniques for Separation and Purity Profiling

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of "this compound," both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for isolating the compound and determining its purity.

HPLC is a premier technique for the separation, identification, and quantification of compounds. In analytical mode, it is used to determine the purity of "this compound." A standard method for a structurally similar compound involves reversed-phase chromatography, which uses a nonpolar stationary phase (like C18) and a polar mobile phase. By injecting the sample into the HPLC system, "this compound" is separated from impurities based on its relative polarity. The retention time—the time it takes for the compound to pass through the column—is a characteristic property under specific conditions, while the area of the peak is proportional to its concentration, allowing for accurate purity assessment.

Table 3: Typical HPLC Parameters for Purity Analysis

Parameter Value/Condition
HPLC System Quaternary or Binary Pump System with UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water; B: Acetonitrile
Gradient Isocratic or gradient elution (e.g., 50:50 to 95:5 Acetonitrile:Water)
Flow Rate 1.0 mL/min
Detector Wavelength Set according to UV-Vis spectrum (e.g., 254 nm)

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds without decomposition. nih.gov "this compound" is amenable to GC analysis due to its likely volatility. The compound is injected into a heated port, vaporized, and swept by a carrier gas (such as helium) onto a chromatographic column. mdpi.com Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. kyushu-u.ac.jp Nonpolar or medium-polarity columns, such as those with a 5% phenyl dimethylpolysiloxane stationary phase, are commonly used for this type of analysis. The retention time is used for qualitative identification, and the peak area allows for quantitative analysis of purity. Fast-GC methods utilizing microbore columns can also be employed to reduce analysis time. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
2-phenyl-2-propanol
Acetonitrile
Acrylonitrile (B1666552)
Benzene
Propionitrile (B127096)
2-chlorophenol

Theoretical and Computational Studies in Chemical Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.govnih.gov This method is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations for 2-(2-Fluorophenyl)-2-methylpropanenitrile would involve solving the Kohn-Sham equations to approximate the ground-state electron density of the molecule, which in turn allows for the determination of its energy and other properties. mdpi.com

A fundamental application of DFT is the optimization of a molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles.

From the optimized geometry, a wealth of information about the molecule's electronic structure can be obtained. This includes the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule will be more reactive.

Below is a hypothetical table of predicted geometric parameters for this compound, based on DFT calculations at the B3LYP/6-311G(d,p) level of theory, a common method for such analyses. nih.gov

ParameterPredicted Value
C-F Bond Length1.35 Å
C≡N Bond Length1.15 Å
C-C (Aromatic) Bond Lengths1.39 - 1.41 Å
C-C (Aliphatic) Bond Lengths1.52 - 1.54 Å
F-C-C Bond Angle118.5°
C-C-C≡N Bond Angle109.5°
C-C-C (Methyl) Bond Angle111.0°

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. researchgate.net For the synthesis of this compound, which could potentially be formed via a nucleophilic substitution reaction involving a suitable precursor and a cyanide ion, DFT can model the entire reaction pathway. chemguide.co.uklibretexts.org

By calculating the energy of the transition state structure, the activation energy for the reaction can be determined. This provides a quantitative measure of the reaction's feasibility and rate. For instance, DFT could be used to determine whether the reaction proceeds through an S_N1 or S_N2 mechanism by comparing the energetic profiles of the two pathways. chemguide.co.uklibretexts.org

A significant strength of modern computational chemistry is the ability to predict spectroscopic data. For this compound, DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.netepstem.net This is particularly valuable for fluorinated compounds, where ¹⁹F NMR is a powerful analytical tool. researchgate.netnih.gov The predicted spectra can aid in the interpretation of experimental data and confirm the structure of the synthesized compound. nih.gov

The accuracy of these predictions can be high, especially when systematic errors are corrected for. researchgate.net Below is an illustrative table of predicted NMR chemical shifts for this compound.

AtomPredicted Chemical Shift (ppm)
¹⁹F-115.0
¹³C (C≡N)122.5
¹³C (Quaternary C)45.0
¹³C (Aromatic C-F)160.0 (d, J=245 Hz)
¹³C (Aromatic)115.0 - 135.0
¹³C (Methyl)25.0
¹H (Aromatic)7.1 - 7.5
¹H (Methyl)1.7

Note: This data is hypothetical and serves as an example of what computational predictions would provide. Coupling patterns are simplified.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to explore the dynamic nature of molecules. preprints.org For this compound, MD simulations can provide insight into its conformational flexibility, particularly the rotation around the single bond connecting the fluorophenyl ring to the quaternary carbon. nih.gov

By simulating the motion of the atoms over time, MD can reveal the preferred conformations of the molecule and the energy barriers between them. supsi.ch This information is crucial for understanding how the molecule might interact with other molecules or its environment.

Quantum Chemical Calculations for Energetic Profiles

Quantum chemical calculations, including but not limited to DFT, are essential for determining the energetic profiles of different molecular states. epstem.net This includes calculating the relative energies of various conformers of this compound to determine which is the most stable.

Machine Learning and Artificial Intelligence in Structure Elucidation and Reaction Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are increasingly being applied to chemical research. rsc.org For a molecule like this compound, ML models can be trained on large datasets of computational and experimental data to rapidly predict properties. arxiv.org

For instance, ML models can be trained to predict NMR spectra from a molecular structure with high accuracy. nih.gov This can significantly speed up the process of structure elucidation. rsc.org In the future, it is anticipated that AI could predict the optimal reaction conditions for synthesizing a target molecule or even suggest novel reaction pathways.

Emerging Research Directions and Future Perspectives in the Chemistry of 2 2 Fluorophenyl 2 Methylpropanenitrile

Development of Novel and Sustainable Synthetic Routes

The pursuit of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 2-(2-Fluorophenyl)-2-methylpropanenitrile and related aryl nitriles, research is moving beyond traditional routes towards more sustainable alternatives.

A significant advancement in the synthesis of related 2-aryl propionitrile (B127096) compounds involves the use of ionic liquids as green catalysts. A patented method describes the methylation of substituted phenylacetonitrile (B145931) using dimethyl carbonate, catalyzed by an ionic liquid like 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim]OAc). google.com This approach avoids toxic reagents and employs a recyclable catalyst, with high yields and selectivity being reported under relatively mild conditions. google.com This methodology presents a promising sustainable pathway for the synthesis of this compound.

Another avenue for sustainable synthesis is the use of non-toxic cyanating agents. Traditionally, the synthesis of aryl nitriles has often involved highly toxic cyanide sources. Recent research has demonstrated the utility of potassium ferricyanide (B76249) (K₄[Fe(CN)₆]) as a non-toxic and inexpensive source of the nitrile moiety in nickel-catalyzed cyanation of (hetero)aryl electrophiles. thieme-connect.com Similarly, palladium-catalyzed cyanation of aryl bromides with potassium hexacyanoferrate(II) has been shown to be a versatile route to poly-nitrile aromatics. tandfonline.com These methods represent a significant step forward in making nitrile synthesis safer and more sustainable.

"One-pot" synthesis strategies are also gaining traction. A patented method for a related compound, 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, utilizes a one-pot approach starting from 2-(2-fluorobenzoyl) malononitrile. google.com This method avoids the isolation of intermediates, thereby reducing waste and cost, making it suitable for industrial-scale production. google.com

Future perspectives in sustainable synthesis are likely to be heavily influenced by biocatalysis and green nanotechnology. researchgate.netnih.gov The use of enzymes, such as nitrilases, in conjunction with other catalytic methods is an emerging field that could lead to highly selective and environmentally friendly syntheses of fluorinated compounds. manchester.ac.uk

Table 1: Comparison of Conventional vs. Emerging Synthetic Routes for Aryl Nitriles

Feature Conventional Routes Emerging Sustainable Routes
Catalyst Often stoichiometric Lewis acids or heavy metals with poor recyclability. Recyclable ionic liquids, earth-abundant metal catalysts (Ni, Cu, Fe). google.comthieme-connect.com
Reagents Toxic cyanating agents (e.g., NaCN, KCN). Non-toxic cyanide sources (e.g., K₄[Fe(CN)₆]). thieme-connect.comtandfonline.com
Solvents Often volatile and hazardous organic solvents. Greener solvents like dimethyl carbonate; aqueous biphasic conditions. google.comthieme-connect.com
Process Multi-step with intermediate isolation. One-pot synthesis, reducing waste and process steps. google.com

| Byproducts | Significant generation of hazardous waste. | Reduced waste generation and more environmentally benign byproducts. google.com |

Exploration of Catalyst Development for Enhanced Selectivity and Efficiency

Catalysis is at the heart of chemical synthesis, and the development of new catalysts for the production of this compound is a key research area. The focus is on enhancing selectivity, improving efficiency, and utilizing more sustainable catalytic systems.

Photocatalysis has emerged as a powerful tool in organic synthesis, particularly for fluorination reactions. Research has shown that cationic N-radicals can be generated from Selectfluor® via energy transfer with a photocatalyst like anthraquinone. rsc.org This method is selective for electron-rich sp3 C–H bonds and can be performed using common low-power household lamps, offering a novel approach to C-H functionalization. rsc.org Furthermore, the integration of enzymes with photoredox catalysis is a cutting-edge approach for the conversion of nitriles into fluorinated products, combining the selectivity of biocatalysis with the power of photochemistry. manchester.ac.uk

The use of earth-abundant metals as catalysts is another significant trend. Nickel-mediated cyanation of (hetero)aryl halides using non-toxic cyanating agents is being explored as a sustainable alternative to precious metal catalysts like palladium. thieme-connect.com High-throughput experimentation has been instrumental in identifying effective ligand and solvent systems for these reactions, with Josiphos-based ligands showing particular promise. thieme-connect.com

Dual-role reagents and catalysts are also being investigated to simplify reaction protocols. Ceric Ammonium (B1175870) Nitrate (CAN) has been reported to act as both an oxidant and a source of nitrogen in the cyanation of aryl halides, catalyzed by a simple Cu(II) salt. rsc.org This eliminates the need for additional nitrogen sources or ligands, making the process more cost-effective. rsc.org

For achieving high selectivity, particularly enantioselectivity in chiral molecules, biocatalysis offers significant advantages. Lipases, in combination with amino acids like L-proline, have been shown to catalyze the synthesis of polyfunctionalized 4H-pyrans with asymmetric induction. rsc.org While not yet applied to this compound, this approach highlights the potential of enzyme-based systems for selective synthesis.

Advanced Computational Modeling for Deeper Mechanistic Insights

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and guiding the design of new synthetic strategies and catalysts. For a molecule like this compound, computational modeling can provide deep insights into its formation and reactivity.

Density Functional Theory (DFT) calculations are being used to study the mechanisms of metal-catalyzed reactions involving nitriles. For instance, computational studies on the arylation of nitriles with gold and palladium catalysts are helping to elucidate the role of ligands in stabilizing intermediates and influencing regioselectivity. digitellinc.com Such studies are crucial for designing more effective catalysts. digitellinc.com

In a similar vein, computational and experimental studies on the palladium-catalyzed asymmetric α-alkenylation of alkylamines revealed that the coordination of a nitrile group to the palladium center is critical in facilitating the deprotonation of α-C–H bonds. acs.org This kind of detailed mechanistic understanding, derived from computational models, is invaluable for optimizing reaction conditions and expanding the scope of the reaction. acs.org

The electronic properties of fluorinated aromatic compounds are also being investigated through computational methods. The concept of "fluoromaticity" explores the contribution of fluorine substituents to the π-system of aromatic rings. acs.org It has been shown that the addition of fluorine atoms creates new π-orbitals that can further stabilize the aromatic ring, influencing its reactivity and physical properties. acs.org Understanding these effects is key to predicting the behavior of this compound in various chemical transformations.

Table 2: Applications of Computational Modeling in the Study of Related Nitrile Compounds

Computational Technique Application Finding/Insight Reference
DFT Calculations Mechanistic study of gold-catalyzed 1,2-oxyarylation. NHC^P ligands are effective in stabilizing Au(III) species. digitellinc.com
DFT Calculations Mechanistic study of palladium-catalyzed α-alkenylation of alkylamines. Nitrile group coordination to palladium is crucial for the deprotonation step. acs.org
Molecular Orbital Analysis Study of "fluoromaticity" in fluorobenzenes. Fluorine lone pairs conjugate with the aromatic ring, creating new stabilizing π-orbitals. acs.org

| Hammett Analysis | Photo-fluorination of C-H bonds. | A large negative ρ value is consistent with the involvement of cationic N-radicals. | rsc.org |

Integration into Materials Science Research and Supramolecular Chemistry

The unique properties conferred by the fluorine atom and the nitrile group suggest that this compound could be a valuable component in advanced materials and supramolecular assemblies. While direct research on this specific compound is still nascent, related studies provide a clear indication of future possibilities.

The incorporation of acrylonitrile (B1666552) units into polymers is a known strategy for creating materials with interesting properties. Research on acrylonitrile side chain-appended π-conjugated polymers has shown that these materials can exhibit charge transfer interactions and favorable fluorescence properties, making them suitable for applications in electronics and photonics. rsc.org The synthesis of such polymers can be achieved through methods like Suzuki cross-coupling polycondensation and Knoevenagel condensation. rsc.org

In the realm of functional materials, polyacrylonitrile (B21495) (PAN) has been used to create nanoflowers for controlled drug release. rsc.org These structures, with their high surface area, demonstrate the potential of nitrile-containing polymers in biomedical applications. rsc.org Furthermore, the postpolymerization modification of polymers containing fluorinated phenyl groups, such as polypentafluorophenyl methacrylate, is a versatile method for creating functional polymers like those based on N-(2-hydroxypropyl)methacrylamide (HPMA). nih.gov

The principles of supramolecular chemistry, which involve non-covalent interactions to build complex architectures, are also relevant. Studies on the crystal structures of other highly fluorinated compounds, such as those containing SF₅ groups, have revealed the importance of F···F and F···H interactions in forming repeating structural motifs like dimers and infinite chains. nih.gov The fluorophenyl group in this compound could similarly direct the self-assembly of molecules into ordered structures. The ability of aromatic π-systems to drive self-assembly is well-documented, as seen in the formation of an organogel from a bifunctionalized amino acid containing a fluorenyl group. acs.org The aromatic interactions of the fluorenyl moieties were found to be the key driving force for gelation. acs.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde
2-aryl propionitrile
1-butyl-3-methylimidazolium acetate
2-(2-fluorobenzoyl) malononitrile
4H-pyrans
Selectfluor®
anthraquinone
polypentafluorophenyl methacrylate

Q & A

Basic Research Question

  • NMR : ¹⁹F NMR is essential to confirm the fluorine position (δ ≈ -110 ppm for ortho-substitution). ¹H NMR reveals splitting patterns from the fluorophenyl group (e.g., coupling constants J = 8–10 Hz for adjacent protons) .
  • X-ray Crystallography : Resolves steric effects from the methyl and nitrile groups. The dihedral angle between the fluorophenyl ring and propanenitrile backbone is typically 45–60°, influencing reactivity .

What kinetic and mechanistic insights explain contradictions in reported reaction pathways for fluorophenyl-nitrile derivatives?

Advanced Research Question
Conflicting data on nitrile reactivity (e.g., hydrolysis vs. reduction) arise from solvent polarity and pH. For example:

  • Acidic Conditions : Nitrile hydrolysis to carboxylic acids dominates (k ≈ 0.05 min⁻¹ at pH 2) .
  • Basic Conditions : Reduction to primary amines occurs with NaBH₄/Ni catalysts (90% yield at pH 12) .
    Mechanistic studies using isotopic labeling (²H/¹⁸O) and stopped-flow spectroscopy can differentiate pathways .

How does the ortho-fluorine substituent influence electronic and steric properties in biological interactions?

Advanced Research Question
The electron-withdrawing fluorine alters the phenyl ring’s electrostatic potential, enhancing binding to enzymes with hydrophobic pockets (e.g., cytochrome P450). Computational models (DFT) show a 15% increase in binding affinity compared to non-fluorinated analogs. Steric hindrance from the methyl group, however, reduces accessibility to planar active sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.